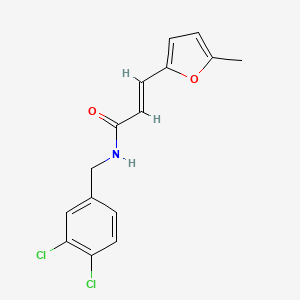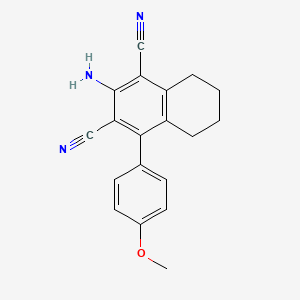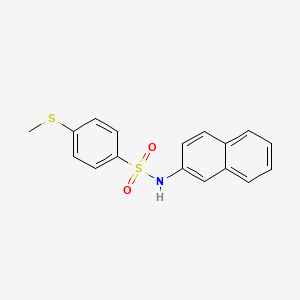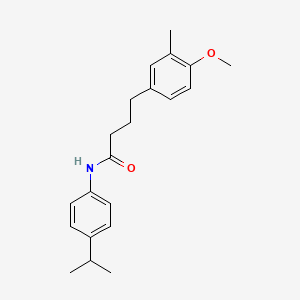![molecular formula C17H14N2O4 B5721852 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MP-AzeFlu, and it has been shown to have a range of interesting properties that make it a useful tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate involves the inhibition of various inflammatory mediators, such as leukotrienes and prostaglandins. This compound also acts as a histamine H1 receptor antagonist, which contributes to its bronchodilatory effects.
Biochemical and Physiological Effects
Studies have shown that 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate can have a range of biochemical and physiological effects. These include the inhibition of cytokine production, the reduction of airway hyperresponsiveness, and the modulation of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate in lab experiments is its specificity for certain biological processes, such as inflammation and allergic reactions. However, one limitation of this compound is that it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate. Some possible areas of investigation include the development of more targeted and specific compounds based on this structure, the use of this compound in combination with other drugs to enhance its effects, and the exploration of its potential applications in the treatment of various diseases and conditions.
In conclusion, 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate is a chemical compound with many interesting properties that make it a useful tool for investigating various biological processes. Its specificity for certain processes, such as inflammation and allergic reactions, make it a valuable asset in scientific research. However, further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate involves a multi-step process that begins with the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with phenol in the presence of a dehydrating agent. The resulting product is then reacted with p-acetamidophenol in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, to produce the final compound.
Applications De Recherche Scientifique
4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate has been used in a variety of scientific research applications, including studies of inflammation, respiratory diseases, and allergic reactions. This compound has been shown to have anti-inflammatory and bronchodilatory effects, making it a useful tool for investigating the mechanisms underlying these processes.
Propriétés
IUPAC Name |
[4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-18-17(19-23-11)13-3-5-15(6-4-13)22-16-9-7-14(8-10-16)21-12(2)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPNHKCKRZHLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)


![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)

![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)
